molecular formula C4H4N6O5 B3367769 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol CAS No. 194486-77-6

6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol

Cat. No. B3367769
CAS RN: 194486-77-6
M. Wt: 216.11 g/mol
InChI Key: GVJXXPXHXGOTOC-UHFFFAOYSA-N
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Description

6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol, also known as ADPA, is a highly explosive compound that has been widely used in the field of energetic materials. It is a nitrogen-rich compound that possesses high energy content due to its unique molecular structure.

Mechanism of Action

The mechanism of action of 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol involves the release of energy upon decomposition. 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol undergoes rapid decomposition upon ignition, resulting in the release of nitrogen gas, water vapor, and carbon dioxide. The energy released during this process can be harnessed for various applications.
Biochemical and Physiological Effects:
6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol has not been extensively studied for its biochemical and physiological effects, as it is primarily used in the field of energetic materials. However, some studies have suggested that 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol may have potential as an anti-tumor agent due to its ability to induce cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol in lab experiments is its high energy content, which makes it an ideal candidate for various applications. However, 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol is highly explosive and requires careful handling and storage. It also poses a significant safety risk and must be used with caution.

Future Directions

There are several future directions for the research and development of 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol. One potential area of focus is the development of more efficient synthesis methods that can produce 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol with higher purity and yield. Another area of interest is the investigation of 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol's potential as an anti-tumor agent. Additionally, there is a need to explore new applications for 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol in the field of energetic materials, such as its use as a sensitizing agent in explosives or as a component in rocket propellants.
Conclusion:
In conclusion, 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol is a highly explosive compound that has been extensively studied for its potential applications in the field of energetic materials. Its unique molecular structure and high energy content make it an ideal candidate for various applications. While 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol poses significant safety risks and requires careful handling, it has the potential to be a valuable tool in research and development. Further research is needed to explore new applications for 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol and to develop more efficient synthesis methods.

Scientific Research Applications

6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol has been extensively studied for its potential applications in the field of energetic materials. It has been used as a high-performance explosive and propellant due to its high energy content. 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol has also been investigated for its use as a sensitizing agent in explosives and as a component in rocket propellants.

properties

IUPAC Name

1-hydroxy-6-imino-3,5-dinitropyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6O5/c5-1-3(9(12)13)7-4(10(14)15)2(6)8(1)11/h5,11H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJXXPXHXGOTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N)N1O)[N+](=O)[O-])[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625105
Record name 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol

CAS RN

194486-77-6
Record name 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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